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molecular formula C17H15F3O3S B8516546 Methyl 2-(p-methoxybenzylthio)-5-trifluoromethylbenzoate

Methyl 2-(p-methoxybenzylthio)-5-trifluoromethylbenzoate

Cat. No. B8516546
M. Wt: 356.4 g/mol
InChI Key: KPWRBYKFJRUAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04663344

Procedure details

A solution of methyl 2-(p-methoxybenzylthio)-5-trifluoromethylbenzoate (1.0 g, 2.8 mmol) and anisole (335 μl) in trifluoroacetic acid (10 ml) was stirred at reflux temperature for 20 minutes under a nitrogen atmosphere. The mixture was evaporated under diminished pressure and co-evaporated several times with toluene. The mercaptan was used without further purification in the subsequent step below. NMR (CDCl3, 60 MHz): δ3.88 (s, CO2CH3) p.p.m.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
335 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[S:8][C:9]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:10]=2[C:11]([O:13][CH3:14])=[O:12])=CC=1.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[SH:8][C:9]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(CSC2=C(C(=O)OC)C=C(C=C2)C(F)(F)F)C=C1
Name
Quantity
335 μL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 minutes under a nitrogen atmosphere
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under diminished pressure and co-evaporated several times with toluene
CUSTOM
Type
CUSTOM
Details
The mercaptan was used without further purification in the subsequent step below

Outcomes

Product
Name
Type
Smiles
SC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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